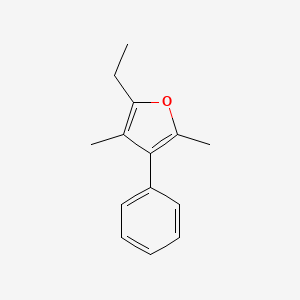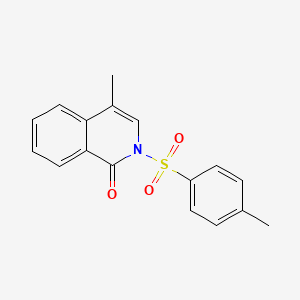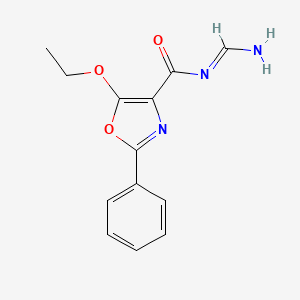
N-(aminomethylidene)-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(aminomethylidene)-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(aminomethylidene)-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide typically involves the reaction of N’-(aminomethylidene)-2-hydroxybenzohydrazide with triethylamine and chloroacetic acid in ethanol. The mixture is refluxed for 10-12 hours on a water bath to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(aminomethylidene)-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4-diones, while reduction can produce oxazolidines.
Wissenschaftliche Forschungsanwendungen
N-(aminomethylidene)-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(aminomethylidene)-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of bacterial enzymes and antioxidant mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(aminomethylidene)methanimidamide: Another compound with similar structural features but different biological activities.
Formiminoglutamic acid: Shares the aminomethylidene group but has different applications and properties.
Uniqueness
N-(aminomethylidene)-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is unique due to its specific oxazole ring structure combined with the aminomethylidene and ethoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13N3O3 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
N-(aminomethylidene)-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H13N3O3/c1-2-18-13-10(11(17)15-8-14)16-12(19-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,17) |
InChI-Schlüssel |
ZCXFXMPLSXLPGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N=CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876085.png)
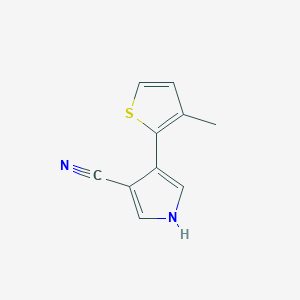
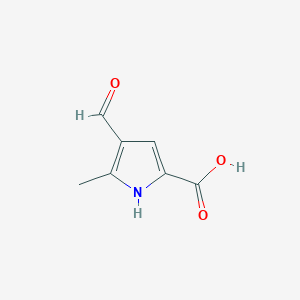

![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12876112.png)


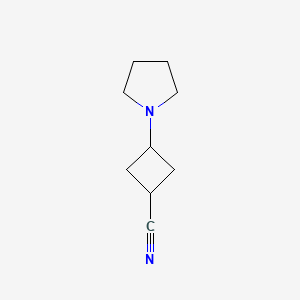
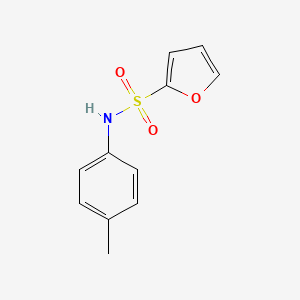
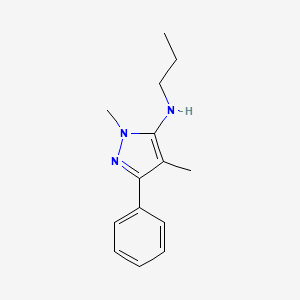
![2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)
